

## physical and chemical properties of (2S)-2'methoxykurarinone

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Compound of Interest

Compound Name: (2S)-2'-methoxykurarinone

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# In-Depth Technical Guide to (2S)-2'-Methoxykurarinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **(2S)-2'-methoxykurarinone**, a lavandulyl flavanone isolated from the roots of Sophora flavescens. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and key signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.

## **Physicochemical and Spectroscopic Properties**

**(2S)-2'-methoxykurarinone** is a dimethoxyflavanone that is structurally related to (2S)-(-)-kurarinone, with the hydroxyl group at the 2' position being replaced by a methoxy group.[1] It is isolated from the roots of the medicinal plant Sophora flavescens.[1]

## **Physical and Chemical Data**

The known physical and chemical properties of **(2S)-2'-methoxykurarinone** are summarized in the table below. While experimentally determined melting and boiling points are not readily available in the literature, its state is noted as a solid.[2]



Property	Value	Source
Molecular Formula	C27H32O6	[3][4]
Molecular Weight	452.54 g/mol	[3]
Monoisotopic Mass	452.21988874 Da	[4]
Appearance	Solid	[2]
Optical Rotation	[α]D -45° (c 0.1, CHCl <sub>3</sub> )	[5]
CAS Number	270249-38-2	[3]

## **Solubility**

Detailed quantitative solubility data in common laboratory solvents is limited. However, based on its chemical structure as a flavonoid, it is expected to have low solubility in water and higher solubility in organic solvents.[6][7] Commercially available information indicates the following solubilities:

Solvent	Concentration	Notes
DMSO	24 mg/mL (53.03 mM)	Sonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (4.42 mM)	Sonication is recommended

## **Spectroscopic Data**

The structural elucidation of **(2S)-2'-methoxykurarinone** was achieved through various spectroscopic methods. The key data from these analyses are presented below.

#### 1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectral data provide a detailed fingerprint of the molecule's carbonhydrogen framework.



Position       δ (ppm)         2       5.76         3ax       2.87         3eq       3.12         5-OCH₃       3.82         6       6.09	
3ax     2.87       3eq     3.12       5-OCH₃     3.82	
3eq     3.12       5-OCH₃     3.82	
5-OCH <sub>3</sub> 3.82	
6 6.09	
7 -	
8 -	
1"-CH <sub>2</sub> 3.23	
2"-CH 2.12	
3"-CH <sub>2</sub> 2.05	
4"-CH 5.12	
5" -	
6"-CH <sub>3</sub> 1.61	
7"-CH <sub>3</sub> 1.70	
8"-CH <sub>2</sub> 4.70, 4.75	
9" -	
10"-CH₃ 1.76	
1' -	
2'-OCH₃ 3.85	
3' 6.64	
4' -	
5' 6.54	



6'	7.15

#### 1.3.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Technique	m/z	Assignment
HR-FABMS	453.2278	[M+H]+ (Calculated for C <sub>27</sub> H <sub>33</sub> O <sub>6</sub> : 453.2277)

#### 1.3.3. Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

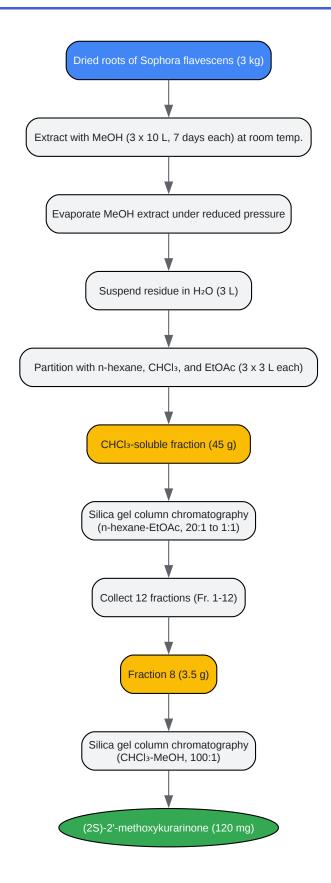
Wavenumber (cm <sup>-1</sup> )	Assignment
3350	O-H stretching
1640	C=O stretching (chelated carbonyl)

# Experimental Protocols Isolation of (2S)-2'-Methoxykurarinone from Sophora flavescens

The following protocol is based on the methodology described by Kang et al. (2000) for the isolation of lavandulyl flavanones.[1]

Workflow for Isolation





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Caption: Isolation workflow for **(2S)-2'-methoxykurarinone**.



#### **Detailed Steps:**

- Extraction: The dried roots of Sophora flavescens (3 kg) are percolated with methanol (3 x 10 L, for 7 days each) at room temperature.
- Concentration: The combined methanol extracts are evaporated under reduced pressure to yield a residue.
- Solvent Partitioning: The residue is suspended in water (3 L) and successively partitioned with n-hexane (3 x 3 L), chloroform (CHCl<sub>3</sub>, 3 x 3 L), and ethyl acetate (EtOAc, 3 x 3 L).
- Initial Chromatographic Separation: The CHCl₃-soluble fraction (45 g) is subjected to silica gel column chromatography (7 x 80 cm column). The column is eluted with a gradient of n-hexane-EtOAc (from 20:1 to 1:1) to yield 12 fractions (Fr. 1–12).
- Purification: Fraction 8 (3.5 g) is further purified by silica gel column chromatography (4 x 60 cm column) using a CHCl<sub>3</sub>-MeOH (100:1) solvent system to yield 120 mg of (2S)-2'-methoxykurarinone as a pure compound.

## **Biological Activity and Signaling Pathways**

**(2S)-2'-methoxykurarinone** exhibits a range of biological activities, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[3] It has shown cytotoxic activity against human myeloid leukemia HL-60 cells.[1] Two notable mechanisms of action are its inhibition of osteoclastogenesis via the RANKL signaling pathway and its suppression of chemokine expression in keratinocytes through the NF-κB and Heme Oxygenase-1 pathways.

## Inhibition of Osteoclastogenesis via RANKL Signaling

**(2S)-2'-methoxykurarinone** has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[3] This pathway is crucial for the differentiation and activation of osteoclasts, the cells responsible for bone breakdown.

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of downstream pathways, including mitogen-activated



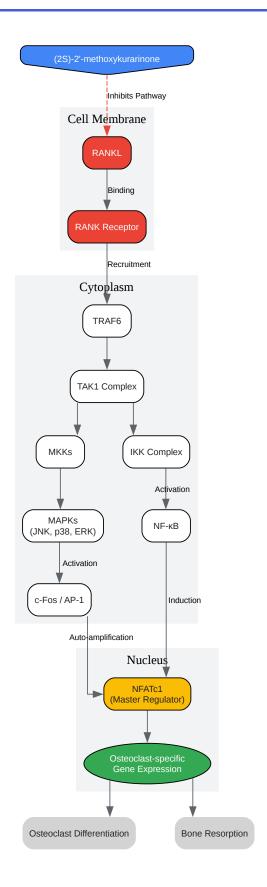




protein kinases (MAPKs) and the nuclear factor-kB (NF-kB) pathway. Ultimately, these signals converge on the activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting this pathway, **(2S)-2'-methoxykurarinone** reduces the formation of mature osteoclasts.

RANKL Signaling Pathway in Osteoclastogenesis





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Caption: Inhibition of RANKL signaling by (2S)-2'-methoxykurarinone.

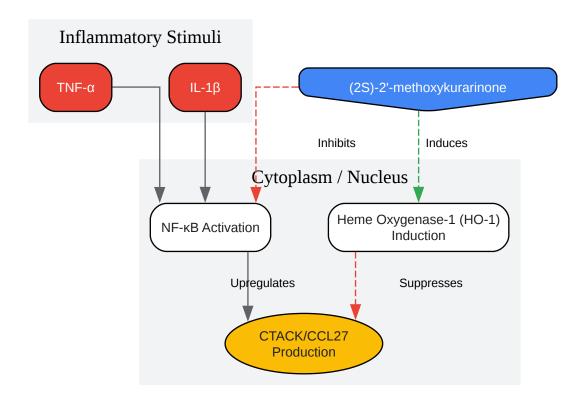


## **Suppression of Chemokine Production in Keratinocytes**

In human keratinocytes, **(2S)-2'-methoxykurarinone** can suppress the production of the proinflammatory chemokine CTACK/CCL27, which is typically induced by inflammatory stimuli like TNF- $\alpha$  and IL-1 $\beta$ . This effect is mediated through two interconnected mechanisms: the inhibition of NF- $\kappa$ B activation and the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme.

Inflammatory signals activate the NF-κB pathway, leading to the transcription of genes like CCL27. **(2S)-2'-methoxykurarinone** inhibits this activation. Concurrently, it induces the expression of HO-1. The induction of HO-1 also contributes to the suppression of CTACK/CCL27 production, an effect that can be mimicked by carbon monoxide, one of the products of HO-1 activity.

Modulation of NF-κB and HO-1 Pathways in Keratinocytes



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Caption: Dual inhibitory mechanism on chemokine production.



## Conclusion

**(2S)-2'-methoxykurarinone** is a bioactive flavanone with significant potential for further investigation in drug development, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational dataset of its known properties and mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more extensive solubility and stability profiling, in vivo efficacy studies, and a comprehensive toxicological assessment.

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